molecular formula C19H24N4O3 B2705351 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate CAS No. 903446-68-4

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No. B2705351
CAS RN: 903446-68-4
M. Wt: 356.426
InChI Key: HGMWVKDMASLSEK-UHFFFAOYSA-N
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Description

Piperazine derivatives, which include compounds similar to the one you’re asking about, can exhibit a wide range of biological activity . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-Ray diffraction analysis . These compounds often form complex structures due to hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like NMR analysis .

Scientific Research Applications

Radiolabeled Antagonist for 5-HT1A Receptors

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate derivatives have been explored for their potential in neuroimaging, particularly as radiolabeled antagonists for the 5-HT1A receptors. For example, studies involving [18F]p-MPPF, a compound closely related to the chemical , have demonstrated its utility in the investigation of serotonergic neurotransmission through positron emission tomography (PET) imaging. This research is significant for understanding the role of 5-HT1A receptors in various neuropsychiatric disorders (Plenevaux et al., 2000).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Research has shown that some derivatives exhibit good antimicrobial properties against a range of microorganisms, suggesting a potential application in developing new antimicrobial agents. For instance, a study on 1,2,4-triazol-3-one derivatives, incorporating the methoxyphenyl piperazine motif, highlighted their significant antimicrobial effects, underscoring the chemical's versatility in pharmaceutical chemistry (Fandaklı et al., 2012).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate has led to the identification of anti-inflammatory and analgesic agents. These agents were found to inhibit cyclooxygenase (COX) enzymes effectively, showing promise as new therapeutic options for treating inflammation and pain (Abu‐Hashem et al., 2020).

Selective Killing of Bacterial Persisters

Another groundbreaking application involves the selective eradication of bacterial persisters, which are known to tolerate antibiotic treatments without being affected by traditional antibiotic-sensitive cells. This approach represents a novel strategy in combating bacterial resistance, showcasing the compound's potential in enhancing the efficacy of antibiotic treatments (Kim et al., 2011).

Safety And Hazards

Safety and hazards associated with similar compounds are typically provided in the form of hazard statements .

Future Directions

Future research on similar compounds often involves further exploration of their biological activity and potential therapeutic uses .

properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-26-18(24)17-13-20-19(21-14(17)2)23-11-9-22(10-12-23)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMWVKDMASLSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

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